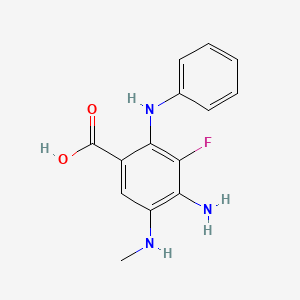![molecular formula C11H11NO4S B2577464 5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 79525-08-9](/img/structure/B2577464.png)
5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione” is a thiazolidine derivative. Thiazolidine is a five-membered ring compound containing sulfur and nitrogen . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a hydroxyl (-OH) group .
Applications De Recherche Scientifique
Corrosion Inhibition
Thiazolidinedione derivatives, including those structurally related to 5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione, have been studied for their effectiveness as corrosion inhibitors. For instance, two thiazolidinedione derivatives were synthesized and investigated for mild steel corrosion inhibition in hydrochloric acid solution. These studies utilized techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) to demonstrate the inhibitors' efficiency, which increased with their concentration (Yadav, Behera, Kumar, & Yadav, 2015).
Synthesis and Structural Analysis
Thiazolidinedione derivatives have been the subject of extensive synthesis and structural analysis. For example, various 5-(arylidene)-3-(4-methylbenzoyl)thiayolidine-2,4-diones with different arylidene groups were synthesized and their structures confirmed through elemental analysis, IR, 1 H NMR, and MS spectroscopy. This research contributes to the understanding of the structural properties of thiazolidinedione compounds, which is essential for their application in various fields (Popov-Pergal et al., 2010).
Antimicrobial Activity
Thiazolidinedione derivatives have also been explored for their antimicrobial properties. A study synthesized new 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives, and these compounds were screened for in vitro antimicrobial activities against several pathogenic bacterial strains and fungal strain Candida albicans. Some derivatives showed significant inhibitory activities against specific bacterial strains, demonstrating the potential of thiazolidinedione compounds in antimicrobial applications (Stana et al., 2014).
Biological Screening and Central Nervous System Penetrability
In the field of medicinal chemistry, thiazolidinediones have been studied for their biological activities and ability to penetrate the central nervous system. For example, a novel thiazolidinedione compound, [3H]-4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, was synthesized and characterized for its binding profile in neuroblastoma-glioma cells. In vivo studies in rats indicated that this compound effectively penetrates the blood-brain barrier, highlighting its potential use in central nervous system-related pharmacological studies (Rosen et al., 1990).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-4,8,13H,5H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGMWQHKFXMFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
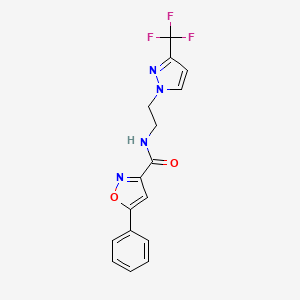
![[(3E)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 2-chloropyridine-3-carboxylate](/img/structure/B2577383.png)
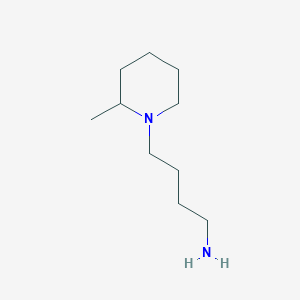
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577387.png)
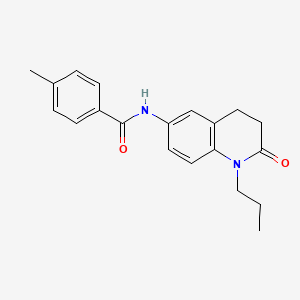
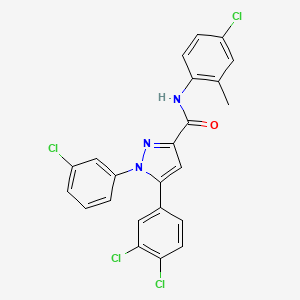
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2577391.png)
![3-(3-chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)

![3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2577394.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)
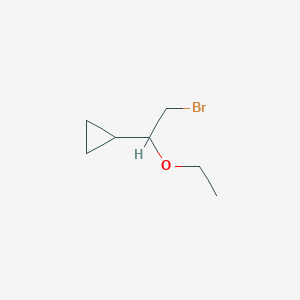
![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)
